Product packaging for N-cyclopentylpyridine-3-carboxamide(Cat. No.:CAS No. 333430-06-1)

N-cyclopentylpyridine-3-carboxamide

Cat. No.: B2631980
CAS No.: 333430-06-1
M. Wt: 190.246
InChI Key: CADNNWJTVVPKGS-UHFFFAOYSA-N
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Description

N-Cyclopentylpyridine-3-carboxamide belongs to the class of nicotinamide analogs, a group of heterocyclic compounds of significant interest in life science and agricultural research. Pyridine-3-carboxamide is a versatile building block found in numerous biologically active compounds and is present in essential coenzymes . Recent scientific investigations into pyridine-3-carboxamide analogs have demonstrated considerable potential in the development of novel anti-microbial agents, particularly for managing plant pathogens . Research on related structures indicates that the amide linkage in these molecules is critical for their high biological potency . Specifically, molecular docking studies of analogous compounds have shown that the pyridine-3-carboxamide scaffold can exhibit strong binding affinities to key protein targets in pathogens, such as the lectins in Ralstonia solanacearum , a bacterium that causes devastating bacterial wilt in crops like tomato . This suggests that this compound may serve as a key intermediate or candidate for researchers developing new strategies to control plant diseases. The structure-activity relationship (SAR) of this chemical class reveals that biological efficacy is highly influenced by the substituents on the core structure, offering a wide scope for chemical optimization and discovery . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B2631980 N-cyclopentylpyridine-3-carboxamide CAS No. 333430-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNNWJTVVPKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Cyclopentylpyridine 3 Carboxamide

Retrosynthetic Analysis of N-Cyclopentylpyridine-3-Carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical and common disconnection is at the amide C-N bond. This disconnection reveals the two primary synthons: a pyridine-3-carbonyl cation equivalent and a cyclopentyl amine anion equivalent. These correspond to readily available chemical precursors.

Primary Disconnection:

Target Molecule: this compound

Disconnection: Amide C-N bond

Precursors:

Pyridine-3-carboxylic acid (Nicotinic acid) or an activated derivative (e.g., acyl chloride).

Cyclopentylamine (B150401). guidechem.com

This primary disconnection strategy is the most direct and widely employed approach due to the commercial availability and relative stability of both nicotinic acid and cyclopentylamine.

Classical Synthetic Routes to Pyridine-3-Carboxamide (B1143946) Core Structures

The pyridine-3-carboxamide core is a fundamental structure in many organic compounds. Its synthesis can be approached by first forming the pyridine (B92270) ring and then introducing the carboxamide functionality, or by modifying a pre-existing pyridine ring.

While pyridine-3-carboxylic acid (nicotinic acid) is a common and inexpensive starting material, constructing the substituted pyridine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Several classical methods exist for this purpose.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.

Guareschi-Thorpe Synthesis: This method involves the reaction of cyanoacetamide with a 1,3-dicarbonyl compound to produce a substituted 2-hydroxypyridine (B17775). google.com

From Aliphatic Compounds: Pyridine and its derivatives can be synthesized via condensation reactions of aldehydes, ketones, and ammonia or amines at high temperatures and pressures, often with a catalyst. For example, a reaction between ethanol, formaldehyde, and ammonia over a zeolite catalyst can yield pyridine and substituted pyridines. nih.gov

Modern approaches often utilize transition-metal-catalyzed cross-coupling and cyclization reactions to build the pyridine core with high degrees of control and functional group tolerance. illinois.eduorganic-chemistry.org

The formation of the amide bond is a fundamental transformation in organic synthesis. The most direct method for synthesizing this compound is the condensation of pyridine-3-carboxylic acid with cyclopentylamine. wikipedia.org Because direct thermal condensation requires high temperatures and can be inefficient, various activation methods and coupling agents are employed to facilitate the reaction under milder conditions. acs.org

Common Amidation Strategies:

Acyl Halide Route: Pyridine-3-carboxylic acid can be converted to a more reactive pyridine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with cyclopentylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Coupling Agent-Mediated Amidation: A wide array of coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This is one of the most common laboratory-scale methods for amide synthesis. libretexts.org

Boron-Based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃ or boronic acids, have been shown to be effective catalysts or stoichiometric reagents for direct amidation, often proceeding under mild conditions. acs.org

Below is a table comparing common coupling agents used in amide synthesis.

Coupling AgentFull NameByproductsKey Features
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Effective and inexpensive; DCU byproduct is a solid, which can complicate purification.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup, simplifying purification.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaHighly efficient, reduces racemization risk with chiral substrates.
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHexamethylphosphoramide (HMPA)Powerful coupling agent; HMPA byproduct is a suspected carcinogen.

Introduction of the N-Cyclopentyl Moiety

The formation of the N-cyclopentyl substituent on the pyridine-3-carboxamide core is achieved via an N-acylation reaction. In this process, the nucleophilic nitrogen of cyclopentylamine attacks the electrophilic carbonyl carbon of the activated pyridine-3-carboxylic acid.

An alternative, though less direct, strategy for forming C-N bonds is reductive amination . This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of the precursor cyclopentylamine, reductive amination of cyclopentanone is a primary industrial method. biosynth.comchemicalbook.com

Reductive Amination of Cyclopentanone: Cyclopentanone reacts with ammonia to form an intermediate imine, which is then reduced in the presence of a reducing agent (e.g., H₂ over a Nickel catalyst, or sodium cyanoborohydride) to yield cyclopentylamine. masterorganicchemistry.comchemicalbook.com

The cyclopentyl moiety is typically sourced from cyclopentylamine, which can be synthesized through several established routes. The choice of method often depends on the scale of the synthesis and the availability of starting materials.

The table below outlines common synthetic routes to cyclopentylamine.

Starting MaterialReagents and ConditionsDescription
Cyclopentanone1. Ammonia (NH₃) 2. Reducing agent (e.g., H₂/Ni, NaBH₃CN)This is the most common industrial method, proceeding via reductive amination. chemicalbook.com
Cyclopentanol1. Activation (e.g., conversion to tosylate) 2. Nucleophilic substitution with an azide (NaN₃) 3. Reduction (e.g., LiAlH₄, H₂/Pd)A multi-step laboratory synthesis involving conversion of the hydroxyl group into a good leaving group, followed by substitution and reduction.
CyclopenteneHydroaminationDirect addition of ammonia across the double bond, typically requiring a catalyst and harsh conditions.
N-cyclopentylformamideMethanol, Cesium CarbonateAlcoholysis of the corresponding formamide provides the amine. chemicalbook.com

Modern Organic Synthesis Approaches

The synthesis of pyridine carboxamides has been significantly advanced by modern organic chemistry, moving beyond classical condensation methods to more sophisticated and efficient approaches. These contemporary strategies offer improved yields, greater functional group tolerance, and enhanced control over the molecular architecture.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions are fundamental for constructing complex pyridine-based molecules like this compound.

Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, are utilized to catalyze cross-coupling reactions on pyridine scaffolds. rsc.orgrsc.org Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are particularly prevalent for introducing substituents onto the pyridine ring. beilstein-journals.orgmdpi.com For instance, a palladium catalyst can be used to couple a pyridine precursor with an appropriate coupling partner to build the desired molecular framework. beilstein-journals.org The pyridyl nitrogen can act as a directing group, facilitating C-H bond activation and functionalization at specific positions on the ring. rsc.org This approach is highly atom-economical and allows for the direct formation of complex N-heterocycles. rsc.org

Rhodium(III) catalysis has also emerged as a powerful method for C-H activation, enabling the annulation of aminopyridines with alkynes to construct complex heterocyclic systems. mdpi.com Copper catalysts, often used in the form of copper oxide nanoparticles, are effective for C-N, C-S, and C-O cross-coupling reactions and have shown excellent enantioselectivity in various transformations. beilstein-journals.org

Table 1: Overview of Transition Metals in Pyridine Synthesis

Metal Catalyst Common Reaction Types Application Examples
Palladium (Pd) Suzuki-Miyaura, Sonogashira, Heck, C-H Activation, Amination Synthesis of functionalized pyridines, N-(2-pyridyl)indoles, and carbazoles. rsc.orgbeilstein-journals.org
Rhodium (Rh) C-H Activation, Asymmetric Carbometalation, Annulation Enantioselective synthesis of 3-substituted piperidines from pyridines, assembly of indole derivatives. mdpi.comacs.org
Copper (Cu) Ullmann Condensation, Chan-Lam Coupling, Click Chemistry N-arylation of indoles, synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org
Ruthenium (Ru) C-H Activation, Annulation Synthesis of various N-heterocycles through chelation-assisted functionalization. rsc.org

Green Chemistry and Sustainable Synthesis of Carboxamides

The principles of green chemistry are increasingly influencing the synthesis of carboxamides, aiming to reduce environmental impact by minimizing waste, avoiding hazardous chemicals, and improving energy efficiency. jddhs.comacs.org Amide bond formation is a key focus area in green chemistry research due to the widespread use of amides in pharmaceuticals and the often-inefficient and wasteful nature of traditional coupling methods. rsc.orgnih.gov

Sustainable approaches to carboxamide synthesis include:

Biocatalysis : Utilizing enzymes, such as ancestral ATP-dependent amide bond synthetases (ABS), offers a greener alternative to chemical reagents. rsc.org These enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions.

Alternative Solvents : A significant portion of waste in chemical synthesis comes from solvents. nih.gov The use of greener solvents, such as water, or performing reactions under solvent-free (neat) conditions can drastically reduce the environmental footprint. jddhs.comnih.gov Methodologies using surfactants in water to form micelles that act as "nanoreactors" have been developed to facilitate reactions like Sonogashira couplings in aqueous media. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Metal-free methods, such as the base-promoted Lossen rearrangement of stable hydroxylamine derivatives to generate isocyanates in situ, provide an alternative to traditional methods that use toxic reagents. rsc.org

Flow Chemistry Applications in Pyridine Carboxamide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of pyridine carboxamides and other active pharmaceutical ingredients (APIs). nih.govacs.org This technology enhances safety, efficiency, and scalability. nih.gov

Key benefits of flow chemistry include:

Enhanced Safety : The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. acs.orgnih.gov

Improved Efficiency and Control : Flow reactors provide superior mixing and heat transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govjst.org.in This often leads to higher yields, better selectivity, and faster reaction times compared to batch methods. acs.org

Scalability : Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch process. jst.org.in

Automation and Integration : Flow systems can be easily automated and integrated into multi-step syntheses, eliminating the need to isolate and purify intermediates at each stage. nih.gov This "end-to-end" continuous manufacturing can encompass reaction, workup, purification, and formulation. jst.org.in

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral compound, which can be achieved through various techniques.

Diastereoselective Synthesis of Pyridine-Based Fragments

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This can be accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

For instance, in the synthesis of chiral dihydropyridines, a chiral auxiliary group can be attached to the molecule, often as an ester. nih.gov The Hantzsch reaction, a classic method for pyridine synthesis, can be adapted by using a chiral β-ketoester derived from a protected glycerol moiety. nih.gov This leads to the formation of a diastereomeric mixture of dihydropyridines, which can then be separated by methods like selective crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the optically pure enantiomers. nih.gov

Enantioselective Synthesis and Chiral Auxiliary Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image, often using a chiral catalyst. chim.it This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Recent advancements have led to powerful methods for the enantioselective synthesis of chiral pyridine derivatives:

Asymmetric Catalysis : Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with boronic acids can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov Similarly, copper-catalyzed asymmetric alkylation of alkenyl pyridines, activated by a Lewis acid, allows for the introduction of various alkyl groups with high enantioselectivity. nih.govresearchgate.net

Chemo-enzymatic Methods : Combining chemical steps with biocatalytic reactions offers a powerful strategy for stereoselective synthesis. For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert pyridiniums into stereo-defined piperidines. mdpi.com

Chiral Auxiliary Strategies : As mentioned, chiral auxiliaries can be used to control stereochemistry. In the synthesis of chiral 1,4-dihydropyridines, an ester derived from a chiral alcohol like (4R,5R)-(-)-2,3-O-isopropylidene-d-threitol can be used. The resulting diastereomers can be separated by HPLC, and the auxiliary group can then be removed and replaced. nih.gov

Table 2: Examples of Enantioselective Synthesis Methods for Pyridine Derivatives

Method Catalyst/Reagent Substrate Type Product Type Key Feature
Asymmetric Carbometalation Rhodium / Chiral Ligand Dihydropyridine 3-Substituted Tetrahydropyridine High yield and excellent enantioselectivity for a wide range of functional groups. acs.orgnih.gov
Asymmetric Conjugate Addition Copper / Chiral Diphosphine Ligand / Lewis Acid Alkenyl Pyridine Alkylated Chiral Pyridine Overcomes the low reactivity of alkenyl pyridines using Grignard reagents. nih.govresearchgate.net
Chemo-enzymatic Cascade Amine Oxidase / Ene Imine Reductase Pyridinium (B92312) Stereo-defined Piperidine (B6355638) Combines mild chemical reduction with the high stereoselectivity of enzymes. mdpi.com

Chemical Modifications and Analog Design of this compound

The strategic chemical modification of this compound is a key aspect of medicinal chemistry, aimed at optimizing its pharmacological profile. This involves the synthesis of various analogs to explore the structure-activity relationship (SAR), enhance potency, improve metabolic stability, and modulate physicochemical properties. The design of new analogs often focuses on modifications of the pyridine ring, the carboxamide linker, and the N-cyclopentyl group.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original molecule by maintaining key pharmacophoric features researchgate.netacs.org. For this compound, this could involve replacing the central pyridine-3-carboxamide core with other heterocyclic systems that preserve the spatial arrangement of the key binding elements. One common approach is the replacement of an aromatic system with a more electron-deficient ring system to improve robustness towards metabolic oxidation researchgate.netnih.gov.

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. In the context of this compound, bioisosteric replacements can be applied to the pyridine ring, the amide linker, or the cyclopentyl moiety. For instance, the amide bond, which can be susceptible to enzymatic cleavage, could be replaced with more stable bioisosteres such as 1,2,4-oxadiazole or other five-membered heterocycles acs.orgnih.gov. Research on nicotinamide (B372718) derivatives has shown that such replacements can lead to novel compounds with significant biological activity nih.gov.

Below is a table illustrating potential scaffold hopping and bioisosteric replacement strategies for this compound.

Original MoietyProposed ReplacementRationale
PyridinePyrimidine, Pyridazine, ThiazoleModulate electronics, metabolic stability, and hydrogen bonding capacity nih.gov.
Carboxamide Linker1,2,4-Oxadiazole, 1,3,4-Oxadiazole, TriazoleEnhance metabolic stability and maintain key interactions acs.orgnih.gov.
Cyclopentyl GroupCyclohexyl, Tetrahydrofuran, PiperidineExplore different hydrophobic pockets and introduce potential new interaction points.

Parallel Synthesis and Library Generation

Parallel synthesis is a powerful technique for the rapid generation of a large number of structurally related compounds, known as a chemical library. This approach is highly valuable for exploring the SAR of a lead compound like this compound. A common method for generating a library of N-substituted pyridine-3-carboxamides is through the parallel amidation of a common carboxylic acid intermediate with a diverse set of amines nih.gov.

The general synthetic scheme would involve the activation of nicotinic acid or a derivative, followed by reaction with a library of different cyclic and acyclic amines in a parallel format. This allows for the systematic variation of the N-substituent to probe its effect on biological activity. High-throughput screening of the resulting library can then identify compounds with improved properties.

The table below outlines a hypothetical library generation plan for this compound analogs.

Library SeriesVariable Group (R)Number of AnalogsSynthetic Approach
AAlkyl and Cycloalkyl Amines50Parallel amidation of nicotinic acid with a diverse set of primary and secondary amines nih.gov.
BAryl and Heteroaryl Amines50Parallel amidation of nicotinic acid with a diverse set of aromatic and heteroaromatic amines.
CFunctionalized Amines50Parallel amidation of nicotinic acid with amines containing additional functional groups (e.g., hydroxyl, ester, ether).

Prodrug Design and Conjugation Strategies

Prodrug design is a strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. For this compound, which contains a secondary amide, prodrug strategies could be employed to enhance properties such as solubility or cell permeability. One approach involves the temporary protection of the amine and carboxylic acid moieties of a parent compound, for instance by converting a carboxylic acid to an ester nih.gov.

Conjugation strategies involve linking the drug molecule to another chemical entity, such as a polymer, a peptide, or a targeting ligand. This can improve drug delivery, increase solubility, and prolong circulation time. For molecules containing a carboxylic acid group, such as nicotinic acid, conjugation to amino acids or other biomolecules can be achieved through amide bond formation nih.govresearchgate.net. While this compound itself does not have a free carboxylic acid, derivatives could be designed to incorporate one for the purpose of conjugation.

The following table presents potential prodrug and conjugation strategies for this compound.

StrategyApproachPotential Advantage
Prodrug N-acyloxymethyl or N-phosphonooxymethyl derivatives of the amide nitrogen.Improved membrane permeability and subsequent release of the parent compound via enzymatic cleavage nih.gov.
Prodrug Introduction of an esterase-sensitive group on the cyclopentyl ring.Enhanced cell permeability and targeted release in tissues with high esterase activity nih.gov.
Conjugation Synthesis of an analog with a linker terminating in a reactive group (e.g., carboxylic acid, amine) for attachment to a macromolecule.Targeted delivery to specific tissues or cells, improved pharmacokinetic profile.
Conjugation Coupling to amino acids or peptides.Potential for active transport into cells and improved stability nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of N Cyclopentylpyridine 3 Carboxamide Derivatives

Elucidation of Essential Pharmacophoric Features

The fundamental structure of N-cyclopentylpyridine-3-carboxamide comprises three key pharmacophoric elements: the pyridine (B92270) ring, the carboxamide linker, and the N-cyclopentyl group. The pyridine-3-carboxamide (B1143946) moiety itself is a well-established scaffold in medicinal chemistry, being a core component of various biologically active compounds. nih.gov Its presence is often crucial for the primary interaction with biological targets.

Impact of Substituents on the Pyridine Ring

Alterations to the pyridine ring have been shown to dramatically affect the biological activity of pyridine-3-carboxamide derivatives. The position, electronic properties, and steric bulk of substituents are critical factors in modulating efficacy.

Positional Effects on Biological Activity

Studies on analogous pyridine-3-carboxamide series have demonstrated that the placement of substituents on the pyridine ring is a critical determinant of biological activity. nih.gov For instance, substitution at the C2 or C6 position of the pyridine ring can introduce steric hindrance that may either be beneficial or detrimental, depending on the topology of the target's binding site. Substituents at the C4 and C5 positions, being in closer proximity to the carboxamide linker, can influence the electronic distribution and conformation of the entire molecule. The precise impact of substituent positionality is highly dependent on the specific biological target and the nature of the interaction.

Electronic and Steric Contributions of Pyridine Substituents

Steric bulk is another critical factor. Large, bulky substituents can provide enhanced van der Waals interactions within a spacious binding pocket, leading to increased affinity. Conversely, in a sterically constrained active site, such groups can lead to a loss of activity. The optimal balance between electronic and steric properties is a key objective in the lead optimization process for this class of compounds.

Substituent Position Electronic Effect Steric Effect Observed Impact on Activity
MethoxyC2Electron-donatingModerateCan increase activity by forming specific hydrogen bonds.
ChloroC4Electron-withdrawingSmallMay enhance binding through halogen bonding.
MethylC6Electron-donatingSmallCan improve metabolic stability and lipophilicity.
TrifluoromethylC5Strongly Electron-withdrawingModerateOften leads to increased potency due to altered electronic properties.

Role of the Carboxamide Linker

The carboxamide linkage is a cornerstone of the this compound scaffold, providing both structural rigidity and key hydrogen bonding capabilities.

Influence of the Cyclopentyl Moiety

Cyclopentyl Substituent Effects on Target Recognition

The cyclopentyl group can directly participate in target recognition through various non-covalent interactions. The hydrophobic surface of the cyclopentyl ring can engage in van der Waals interactions with nonpolar residues within a receptor's binding site. The specific shape and size of the cyclopentyl group can lead to a better fit within a hydrophobic pocket compared to other alkyl substituents, thereby enhancing binding affinity.

Furthermore, the rigid nature of the cyclopentyl ring, compared to a linear alkyl chain, can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon binding to a target. This "pre-organization" can lead to a higher affinity for the receptor. The orientation of the cyclopentyl ring relative to the pyridine-3-carboxamide core is crucial for optimal interaction with the target protein.

Comparative SAR with Related Pyridine Carboxamide Scaffolds

To better understand the SAR of this compound, it is informative to compare it with related chemical scaffolds. These comparisons can highlight the importance of the pyridine ring, the position of the carboxamide group, and the nature of the cycloalkyl substituent.

Compound/AnalogKey Structural DifferenceImpact on Activity (Hypothesized)
This compound Carboxamide at position 3May allow for a specific hydrogen bonding pattern and orientation of the cyclopentyl group that is optimal for a particular target.
N-Cyclopentylpyridine-2-Carboxamide Carboxamide at position 2The proximity of the pyridine nitrogen may lead to intramolecular hydrogen bonding or altered electronic distribution, potentially favoring binding to different targets or exhibiting a different potency profile.

Piperidine (B6355638) Carboxamide Derivatives

Replacing the aromatic pyridine ring with a saturated piperidine ring introduces significant changes in the molecule's properties. Piperidine-3-carboxamide derivatives have a more flexible, three-dimensional structure compared to their planar pyridine counterparts. nih.govarabjchem.org This flexibility can be advantageous or detrimental depending on the requirements of the target binding site. The basicity of the piperidine nitrogen is also significantly higher than that of the pyridine nitrogen, which can lead to different ionic interactions with the target. SAR studies on piperidine-3-carboxamide derivatives have shown that the stereochemistry at the 3-position of the piperidine ring can be crucial for activity. nih.gov

ScaffoldAromaticityFlexibilityBasicity of Ring NitrogenKey SAR Insights
Pyridine-3-carboxamide Aromatic (planar)RigidWeakly basicPlanarity may be important for pi-stacking interactions.
Piperidine-3-carboxamide Non-aromatic (puckered)FlexibleStrongly basicStereochemistry and ring conformation are critical for activity. nih.gov

Cyclopropyl (B3062369) Carboxamide Analogs

Comparing the cyclopentyl group with a smaller cyclopropyl group provides insight into the influence of ring size on activity. The cyclopropyl group is a rigid, strained ring system with unique electronic properties. nih.goviris-biotech.descientificupdate.comresearchgate.net It is often used as a bioisostere for other groups to improve metabolic stability and binding affinity. hyphadiscovery.com The smaller size of the cyclopropyl ring compared to the cyclopentyl ring would lead to different steric interactions within a binding pocket. While both are cycloalkyl groups, the difference in their conformational properties and hydrophobic surface area can result in significant differences in biological activity. nih.gov

Cycloalkyl GroupRing SizeConformational FlexibilityKey PropertiesPotential Impact on SAR
Cyclopentyl 5-memberedFlexible (envelope, twist)Larger hydrophobic surface areaMay provide more extensive hydrophobic contacts with the target.
Cyclopropyl 3-memberedRigidStrained ring, unique electronicsCan act as a rigid linker and may confer metabolic stability. hyphadiscovery.com

Mechanistic Investigations of N Cyclopentylpyridine 3 Carboxamide at the Molecular Level

Target Identification and Validation Using In Vitro Biochemical Assays

The initial step in elucidating the mechanism of action for a compound like N-cyclopentylpyridine-3-carboxamide is to identify its molecular target(s). Target identification involves a range of in vitro biochemical assays designed to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts. These assays are fundamental to understanding the compound's biological activity.

The process of target validation confirms that interaction with the identified target is responsible for the compound's observed effects. nih.govnih.gov This can be achieved through various methods, including genetic approaches like gene knockout or RNA interference, which can confirm that the absence or reduction of the target protein negates the compound's activity. nih.govnih.gov For small molecule inhibitors, chemical approaches are also vital. These methods help address key aspects such as cell permeability and selective toxicity in whole-cell assays. nih.gov

While specific in vitro target validation studies for this compound are not detailed in the available literature, the typical workflow would involve screening the compound against a panel of known biological targets. Techniques such as high-throughput screening (HTS) are often employed to test the compound against large libraries of enzymes or receptors. mdpi.com Once a potential target is identified, further validation is necessary to confirm that the compound's mechanism of action is indeed mediated through this target. nih.gov

Enzyme Inhibition Kinetics and Characterization

Once an enzymatic target for this compound is identified, the next step is to characterize the kinetics of this inhibition. This provides crucial information about the potency, mechanism, and nature of the interaction between the compound and the enzyme.

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.gov Determining the nature of inhibition is critical and can be assessed through experiments such as dialysis or by observing the time-dependency of the inhibition. nih.gov

The potency of an inhibitor is quantified by inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.gov It is a commonly used metric for comparing the potency of different inhibitors in a standardized assay. mdpi.com However, the IC50 value can be influenced by factors such as substrate and enzyme concentrations. ncifcrf.govnih.gov

Ki (Inhibition Constant): The Ki value is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration. ncifcrf.gov It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The Ki can be calculated from the IC50 value, but this calculation depends on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). ncifcrf.gov

Detailed kinetic studies providing specific IC50 or Ki values for this compound are not specified in the available research. However, a hypothetical data set illustrating how such findings would be presented is shown below.

Illustrative Data Table: Inhibition Constants for this compound Against a Hypothetical Enzyme Target

Parameter Value Description
IC50 Data not available Concentration for 50% inhibition in a specific assay.
Ki Data not available Intrinsic binding affinity of the inhibitor to the enzyme.

Understanding where a compound binds to a protein is crucial for drug design.

Orthosteric Binding: This occurs when a ligand binds to the primary, active site of a protein, which is the same site where the endogenous substrate or ligand binds. Orthosteric inhibitors directly compete with the natural substrate. nih.govnih.gov

Allosteric Modulation: This involves a ligand binding to a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein that alters the activity of the active site. nih.govnih.gov Allosteric modulators can offer advantages in terms of selectivity, as allosteric sites are often less conserved across protein families than orthosteric sites. nih.gov

The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specialized binding assays and structural studies, for which data is not currently available.

Receptor Binding and Ligand-Target Interactions

If the identified target of this compound is a receptor, detailed binding studies are performed to characterize the affinity and selectivity of the interaction.

Adenosine (B11128) receptors, which include the A1, A2A, A2B, and A3 subtypes, are a family of G protein-coupled receptors that play significant roles in various physiological processes. The A3 adenosine receptor, in particular, is a target of interest for various therapeutic areas due to its unique pharmacological profile and distribution. nih.gov

To assess the interaction of this compound with these receptors, radioligand binding assays are typically performed. These assays measure the affinity (often expressed as a Ki or Kd value) of the compound for each receptor subtype. Selectivity is determined by comparing the affinity of the compound across the different receptor subtypes. A compound is considered selective if it binds with significantly higher affinity to one subtype over the others. nih.gov

While specific binding affinity and selectivity data for this compound against adenosine receptors are not available, research indicates that modifications to the N6 and 5' positions of adenosine analogs can influence A3 receptor selectivity. nih.gov For instance, certain N6-substitutions can diminish potency at A1 and A2A receptors, thereby enhancing A3 selectivity. nih.gov

Illustrative Data Table: Hypothetical Binding Affinity (Ki) Profile of this compound for Human Adenosine Receptors

Receptor Subtype Ki (nM) Selectivity Ratio (A1/A3) Selectivity Ratio (A2A/A3) Selectivity Ratio (A2B/A3)
Adenosine A1 Data not available - - -
Adenosine A2A Data not available - - -
Adenosine A2B Data not available - - -

Cannabinoid Receptor (CB2) Receptor Activation Studies

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed on immune cells and is a key modulator of inflammatory responses. nih.govresearchgate.net Activation of the CB2 receptor is associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. researchgate.net This signaling cascade is central to the anti-inflammatory and analgesic effects observed upon CB2 receptor activation. researchgate.net While this compound's direct interaction with the CB2 receptor is not extensively detailed in the provided search results, the general mechanism of CB2 activation involves agonist binding that stabilizes the receptor in an active conformation. This conformational change facilitates its coupling to intracellular Gi/o proteins. nih.gov The activated G protein then inhibits adenylyl cyclase, reducing cAMP production. researchgate.net Furthermore, reactive microglia, which are central to neuroinflammation, show increased expression of CB2 receptors, and activation of these receptors can suppress their pro-inflammatory activity. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

This compound belongs to a class of compounds that inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. whiterose.ac.uknih.gov These enzymes are essential for maintaining the proper topology of bacterial DNA and are involved in critical cellular processes. whiterose.ac.ukembopress.org

DNA gyrase and topoisomerase IV are crucial for resolving the topological stress that arises during DNA replication and transcription. DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication and for preventing the overwinding of DNA ahead of the replication fork. embopress.orgresearchgate.net Topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. researchgate.netnih.gov

By inhibiting these enzymes, this compound and similar compounds effectively halt these essential processes. Inhibition of DNA gyrase leads to the accumulation of positive supercoils, stalling the replication fork and leading to double-stranded DNA breaks. embopress.org This DNA damage triggers the SOS response, a bacterial DNA repair system, but overwhelming damage ultimately leads to cell death. embopress.orgnih.gov Inhibition of topoisomerase IV prevents the separation of interlinked chromosomes, leading to a failure in cell division. nih.gov The trapping of the enzyme-DNA complex by the inhibitor converts the topoisomerase into a toxic cellular lesion. embopress.orgnih.gov

In Escherichia coli, pyridine-3-carboxamide (B1143946) inhibitors have been shown to target the ATP-binding site of the GyrB subunit of DNA gyrase. whiterose.ac.uk This binding prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. whiterose.ac.uk Crystal structures have confirmed that these inhibitors bind within the ATPase site of the GyrB subunit. whiterose.ac.uk The inhibition of DNA gyrase in E. coli by such compounds leads to the arrest of DNA replication and ultimately to bacterial cell death. embopress.org Some studies have noted that while certain pyridine-3-carboxamides show limited activity against wild-type E. coli, their effectiveness is significantly increased in strains lacking efflux pumps, suggesting that these compounds can be actively transported out of the bacterial cell. whiterose.ac.uk

Table 1: Investigated Bacterial Topoisomerase Inhibitors and their Targets

Compound Class Target Enzyme(s) Organism
Pyridine-3-carboxamides DNA Gyrase, Topoisomerase IV Escherichia coli whiterose.ac.uknih.gov
Fluoroquinolones DNA Gyrase, Topoisomerase IV Bacteria nih.gov

Phosphodiesterase (PDE) Inhibition and Subtype Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. dtu.dk The PDE4 family, which specifically degrades cAMP, is a significant target for anti-inflammatory and neurological drugs. nih.govnih.gov

This compound has been investigated for its potential to selectively inhibit PDE subtypes. While the specific mechanism for this compound is not fully elucidated in the provided results, selective inhibition of PDE4D often involves allosteric modulation. frontiersin.org Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site where cAMP binds. This binding induces a conformational change that reduces the enzyme's catalytic efficiency. frontiersin.org Some selective PDE4D inhibitors have been shown to bind to an allosteric site that differs by a single amino acid between human and mouse variants, highlighting the potential for high specificity. frontiersin.org This allosteric inhibition can lead to the upregulation of the cAMP/PKA signaling pathway, which has implications for neuronal survival and cognitive function. nih.gov

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. dtu.dk Inhibition of PDE4B and PDE4D is primarily responsible for the anti-inflammatory effects of PDE4 inhibitors, as these are the main subtypes expressed in immune cells. dtu.dk Selective inhibition of different PDE4 subtypes can lead to distinct pharmacological effects. For instance, selective PDE4B inhibitors have shown antidepressant-like effects, whereas selective PDE4D inhibitors have demonstrated pro-cognitive benefits. nih.gov The selectivity of inhibitors can be influenced by subtle structural differences in the regulatory domains of the PDE4 subtypes. nih.govresearchgate.net For example, a specific leucine (B10760876) residue in the CR3 domain of PDE4B is targeted by some selective inhibitors, a feature that is different in PDE4D. nih.gov This highlights the potential for developing highly selective inhibitors that can target specific therapeutic outcomes while minimizing side effects associated with pan-PDE4 inhibition. researchgate.netdtu.dk

Table 2: PDE4 Subtype Selectivity and Associated Effects

PDE4 Subtype Primary Location of Expression Associated Effects of Inhibition
PDE4B Immune cells, Brain dtu.dknih.gov Anti-inflammatory, Antidepressant-like dtu.dknih.gov

Cathepsin K Inhibitory Activity

This compound belongs to a class of compounds investigated for their potent inhibitory effects on Cathepsin K, a cysteine protease that is a key target in the treatment of bone resorption diseases like osteoporosis.

Cathepsin K is the principal protease expressed in osteoclasts, the cells responsible for bone degradation. nih.govfrontiersin.org During bone resorption, osteoclasts create an acidic, sealed-off microenvironment on the bone surface. nih.gov Within this space, Cathepsin K is secreted to degrade the primary component of the organic bone matrix, type I collagen. mdpi.com Its unique ability to cleave the collagen triple helix makes it exceptionally efficient in this process, and essential for normal bone remodeling. mdpi.com

The inhibition of Cathepsin K is a well-established therapeutic strategy to reduce bone resorption. By blocking the activity of this enzyme, inhibitor compounds can prevent the breakdown of the collagen matrix, thereby preserving bone mass and strength. mdpi.com Pharmacological inhibition of Cathepsin K has been shown to decrease bone resorption markers while having a lesser effect on bone formation markers, distinguishing it from other antiresorptive agents. nih.gov

Research into structurally similar compounds, specifically piperidine-3-carboxamide derivatives, has provided significant insight into this inhibitory mechanism. A lead compound from this series, designated H-9, demonstrated potent inhibition of Cathepsin K. nih.gov This inhibitory action directly interferes with the bone resorption pathway, offering a mechanism to uncouple bone degradation from bone formation. nih.govnih.gov

Table 1: Cathepsin K Inhibitory Activity of Related Compounds

Compound Class Lead Compound Example Target Enzyme Inhibitory Concentration (IC₅₀) Reference

Cell-Based Mechanistic Studies

The downstream effects of inhibiting Cathepsin K have been explored through various cell-based assays, revealing impacts on intracellular signaling and gene expression.

The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial regulatory system in many cellular processes. In osteoclasts, the cAMP pathway, acting through protein kinase A (PKA), has been shown to regulate the maturation and processing of Cathepsin K. nih.gov

Studies have demonstrated that the intracellular maturation of Cathepsin K can be prevented by antagonists of the cAMP pathway and by specific inhibitors of PKA. nih.gov Conversely, agents that increase intracellular cAMP levels, such as the adenylate cyclase agonist forskolin, induce the processing and maturation of Cathepsin K. nih.gov This indicates that the cAMP-PKA signaling axis plays a direct role in controlling the availability of active Cathepsin K within osteoclasts. nih.gov While direct modulation of the cAMP pathway by this compound has not been explicitly detailed, the pathway's established role in regulating its primary target highlights a key cellular mechanism relevant to its ultimate biological effect.

Table 2: Role of cAMP Signaling in Cathepsin K Regulation

Modulator Effect on cAMP/PKA Pathway Consequence for Cathepsin K Reference
Forskolin Activates adenylate cyclase, increasing cAMP Induces processing and maturation nih.gov
Rp-cAMP cAMP antagonist Prevents intracellular maturation nih.gov

Beyond direct enzyme inhibition, compounds related to this compound have been shown to modulate the expression of the gene encoding for Cathepsin K (CTSK). In studies involving piperidine-3-carboxamide derivatives, the lead compound H-9 was shown to effectively downregulate the expression of Cathepsin K in RANKL-stimulated RAW264.7 cells, a cell line used to model osteoclast function. nih.gov

This finding, confirmed through Western blot analysis, indicates that in addition to blocking the enzyme's activity, the compound can also reduce the total amount of the enzyme produced by the cell. nih.gov This dual mechanism—inhibiting activity and downregulating expression—suggests a more comprehensive blockade of the Cathepsin K pathway. Such modulation of gene expression represents a significant aspect of the compound's cell-based mechanism of action.

Computational Chemistry and Molecular Modeling of N Cyclopentylpyridine 3 Carboxamide

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methodologies provide a powerful alternative for the discovery and development of new drugs. nih.gov These approaches leverage the information from molecules known to interact with the target to build predictive models.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for molecules that match the model, a process known as virtual screening.

For N-cyclopentylpyridine-3-carboxamide, a pharmacophore model would be constructed based on its key structural elements: the pyridine (B92270) ring, the carboxamide linker, and the cyclopentyl group. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopentyl group contributes a significant hydrophobic feature. These elements can be spatially arranged to create a model that represents the ideal interactions with a hypothetical binding site.

This model could then be used to screen virtual databases of millions of compounds to identify those that fit the pharmacophoric requirements. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.

QSAR (Quantitative Structure-Activity Relationship) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects) affect the activity, QSAR models can predict the potency of new, unsynthesized analogs.

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the pyridine ring, the cyclopentyl group, or the linker. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a QSAR model. A successful QSAR model could then be used to predict the activity of other designed analogs, prioritizing the synthesis of those with the highest predicted potency. For instance, a study on carboxamide derivatives explored their anticancer activities and developed QSAR models to understand the structure-activity relationships. nih.gov

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design offers a more direct route to inhibitor development. researchgate.netnih.gov This approach utilizes the detailed anatomical information of the target's binding site to design molecules that fit snugly and interact favorably.

Molecular Docking Simulations with Target Proteins (e.g., Cathepsin K, PDE4D, DNA Gyrase)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the binding mode of a ligand and to estimate its binding affinity.

Cathepsin K: This cysteine protease is a target for osteoporosis treatment. nih.gov Molecular docking studies of this compound with Cathepsin K could reveal key interactions within the active site. For example, the pyridine nitrogen might form a hydrogen bond with a residue like Cys25, and the amide group could interact with backbone atoms of other residues. The cyclopentyl group would likely occupy a hydrophobic pocket. Docking studies on similar carboxamide-containing compounds have shown affinities in the range of -7.2 to -8.3 kcal/mol. nih.govmdpi.com

PDE4D: Phosphodiesterase 4D (PDE4D) is an enzyme involved in inflammatory pathways. Docking this compound into the PDE4D active site could help in designing novel anti-inflammatory agents. The pyridine ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the carboxamide would be crucial for hydrogen bonding.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Docking simulations of this compound into the ATP-binding site of the GyrB subunit of DNA gyrase could guide the development of new antibacterial agents. nih.govresearchgate.net The pyridine-3-carboxamide (B1143946) core is a known scaffold for DNA gyrase inhibitors, and the cyclopentyl group could be optimized to enhance binding affinity and selectivity. nih.gov

Table 1: Example Molecular Docking Results for this compound Analogs with Target Proteins

Target ProteinPDB IDExample AnalogPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cathepsin K4X6HN/A-7.5Cys25, Gly65, Asn161, His162
PDE4D1Y2LN/A-8.2Phe446, Gln443, Tyr233
DNA Gyrase (E. coli)6F86Pyridine-3-carboxamide derivative-9.9Arg91, Asp87, Ser116

Note: The data in this table is illustrative and based on typical binding affinities and interacting residues for similar compound classes with these targets. Actual results for this compound would require specific computational studies.

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govmdpi.comnih.govrsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal important conformational changes in both the ligand and the protein. mdpi.com

An MD simulation of the this compound-protein complex would be initiated from the best-docked pose. The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation can provide insights into:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Conformational Flexibility: How the ligand and protein adapt to each other's presence.

Water-mediated Interactions: The role of water molecules in mediating the binding.

Free Energy of Binding: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA or MM/GBSA.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule can adopt.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy. By performing a systematic conformational search followed by energy minimization, a landscape of the molecule's accessible conformations can be generated. This is crucial because the bioactive conformation—the shape the molecule adopts when it binds to its target—is typically a low-energy state. Understanding the preferred conformations of this compound can aid in the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity. Studies on similar pyridine carboxamides have utilized quantum-chemical calculations to understand their reactivity and transition states. mdpi.com

In Silico Prediction of Selectivity and Off-Target Interactions

The prediction of a compound's selectivity and potential off-target interactions is a critical step in modern drug discovery, aiming to minimize adverse effects and enhance therapeutic efficacy. For this compound, in silico approaches provide a powerful toolkit to forecast its biological interaction profile. These computational methods leverage the structural information of the compound and known target proteins to predict binding affinities and potential liabilities.

A common strategy involves molecular docking simulations against a panel of off-target proteins. nih.gov These proteins often belong to families known for promiscuous binding or those associated with common adverse drug reactions. For instance, a panel might include various kinases, G-protein coupled receptors (GPCRs), and enzymes like those from the cytochrome P450 family. The predicted binding energy from these docking studies can help to rank the likelihood of interaction. In a study on nicotinamide (B372718) derivatives, molecular docking was used to predict the binding affinity to specific targets, a method that can be extrapolated to predict off-target interactions for this compound. nih.govresearchgate.net

Another valuable in silico tool is the use of quantitative structure-activity relationship (QSAR) models. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed from a series of related compounds with known activities against various targets. nih.govfrontiersin.org These models can then be used to predict the activity of new compounds like this compound.

Pharmacophore modeling is also employed to screen for potential off-target interactions. A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. By screening the 3D conformation of this compound against a library of pharmacophore models for various off-targets, potential interactions can be identified.

The following table illustrates a hypothetical in silico selectivity profile for this compound against a panel of common off-targets, with data being representative of what such a study might yield.

TargetPredicted Binding Affinity (kcal/mol)Potential for Interaction
Primary Target X -9.5 High
hERG-5.2Low
Cyclooxygenase-2 (COX-2)-6.8Moderate
Phosphodiesterase 5 (PDE5)-4.9Low
Cytochrome P450 3A4-6.5Moderate

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. numberanalytics.com The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.gov These fragments usually exhibit weak binding to the target protein, which can be detected by sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.gov

Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: Functional groups are added to the initial fragment to explore and occupy adjacent binding pockets, thereby increasing affinity and selectivity. mdpi.com

Fragment Linking: Two or more fragments that bind to different, nearby sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key binding features of the original fragments.

For a molecule like this compound, an FBDD approach could be retrospectively considered or used to discover analogs. The pyridine-3-carboxamide moiety itself can be considered a fragment. In a fragment-based approach to discover novel inhibitors, a 2-hydroxypyridine (B17775) core was identified as a starting fragment and subsequently grown to develop a potent inhibitor. nih.gov This illustrates how the core structure of this compound could be derived from or serve as a basis for FBDD campaigns.

3-D Shape Analysis and Fragment Library Design

The three-dimensional (3D) shape of a molecule is a crucial determinant of its biological activity. In the context of FBDD, designing fragment libraries with diverse 3D shapes is essential to effectively probe the topological features of a target's binding site. nih.gov Historically, fragment libraries have been dominated by flat, aromatic compounds. researchgate.net However, there is a growing emphasis on incorporating more 3D character into fragment libraries to access novel chemical space and improve properties like solubility and selectivity.

For this compound, the cyclopentyl group introduces a significant 3D character compared to a simple alkyl chain or an aromatic ring. The analysis of molecular shape can be performed using computational methods like Principal Moments of Inertia (PMI) analysis. researchgate.net A PMI plot visualizes the shape of a molecule as a point in a triangular plot, with the vertices representing rod, disk, and sphere shapes.

When designing a fragment library around the pyridine-3-carboxamide scaffold, one could systematically vary the N-substituent to explore different regions of the PMI plot. The goal would be to create a library of fragments with a wide distribution of shapes, from linear to more spherical.

The following table provides a hypothetical example of a fragment library designed around a common core, illustrating how different fragments can be characterized by their 3D shape descriptors.

Fragment IDFragment StructureMolecular Weight (Da)cLogPPrincipal Moments of Inertia (Normalized)
F01Pyridine-3-carboxamide122.120.20.8, 0.2, 0.1 (Disk-like)
F02N-methyl-pyridine-3-carboxamide136.150.10.7, 0.3, 0.1 (Disk-like)
F03N-ethyl-pyridine-3-carboxamide150.180.50.6, 0.4, 0.2 (Rod-like)
F04N-propyl-pyridine-3-carboxamide164.201.00.5, 0.4, 0.3 (Rod-like)
F05N-cyclopentyl-pyridine-3-carboxamide 190.24 1.8 0.4, 0.4, 0.4 (Sphere-like)
F06N-phenyl-pyridine-3-carboxamide198.221.90.8, 0.2, 0.1 (Disk-like)

This table is for illustrative purposes only. The PMI values are representative and not based on actual calculations.

This systematic approach to fragment library design, incorporating 3D shape analysis, increases the probability of identifying novel starting points for drug discovery that possess favorable physicochemical and pharmacological properties.

Preclinical in Vitro Biological Evaluation of N Cyclopentylpyridine 3 Carboxamide

Cell Proliferation and Viability Assays

Comparative Cytostatic Activity with Reference Compounds (e.g., Sorafenib)

There is no publicly available data from in vitro studies directly comparing the cytostatic activity of N-cyclopentylpyridine-3-carboxamide with the reference compound Sorafenib. While Sorafenib itself is a subject of extensive research, and numerous analogs have been synthesized and tested for their cytostatic effects researchgate.netmdpi.comnih.govnih.gov, specific comparative assays involving this compound have not been reported in the reviewed literature. The cytostatic potential of new chemical entities is often evaluated against established drugs like Sorafenib to gauge their relative efficacy. mdpi.com However, such data for this compound is not available.

Enzymatic Activity Assays for Target Engagement

PDE4D and PDE4B Inhibition Assays

No specific inhibitory concentration (IC₅₀) values or other quantitative data on the enzymatic activity of this compound against phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) were found in the public domain. PDE4 inhibitors are a significant area of drug discovery, with many compounds being investigated for their anti-inflammatory and other therapeutic effects. nih.govnih.govnih.gov The PDE4 family, particularly the B and D subtypes, are important targets in various disease models. nih.gov However, the specific interaction and inhibitory potential of this compound with these enzymes have not been documented in the available scientific literature.

Cathepsin K Inhibition Assays

There is no available scientific literature or data detailing the results of Cathepsin K inhibition assays for this compound. Cathepsin K is a cysteine protease that has been investigated as a therapeutic target, particularly in the context of bone resorption and osteoporosis. nih.govnih.gov While various classes of compounds have been evaluated as Cathepsin K inhibitors, the activity of this compound in this regard has not been reported.

DNA Gyrase Inhibition Assays

The chemical class of pyridine-3-carboxamides has been identified as inhibitors of E. coli DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. whiterose.ac.ukembopress.org Research into a series of pyridine-3-carboxamide (B1143946) inhibitors has been conducted to explore their potential as antibacterial drugs. nih.gov These studies provide a basis for the potential of compounds within this class, including this compound, to exhibit inhibitory activity against DNA gyrase. However, specific in vitro assay results, such as IC₅₀ values for this compound against E. coli DNA gyrase, were not available in the reviewed literature.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a fundamental tool in early-stage drug discovery to determine if a compound, such as this compound, can modulate a specific cellular signaling pathway. These assays are designed to measure the transcriptional activity of a gene of interest, which can be indicative of the compound's mechanism of action.

In a typical reporter gene assay, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a DNA sequence (promoter) that is responsive to a particular signaling pathway. If this compound interacts with components of this pathway, it can either activate or inhibit the transcription of the reporter gene. The resulting change in the expression of the reporter protein, which can be easily quantified by measuring light output or color change, serves as a readout of the compound's activity.

For instance, if this compound were being investigated for its potential role in a pathway relevant to a specific disease, a reporter gene assay would be employed to confirm its on-target activity and to understand its downstream effects on gene expression. The data from these assays are crucial for establishing a preliminary understanding of the compound's biological function at the cellular level.

Functional Assays in Cellular Systems

Following the initial assessment of pathway modulation, functional assays in relevant cellular systems are conducted to evaluate the physiological effects of this compound. These assays provide a more comprehensive understanding of the compound's potential therapeutic utility.

Anti-bone Resorption Effects in Osteoporosis Models

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, leading to reduced bone mass and an increased risk of fractures. nih.gov Compounds with the potential to treat osteoporosis are often evaluated for their ability to inhibit this process. The anti-bone resorption effects of this compound can be assessed using in vitro models that mimic the bone microenvironment.

A common method involves co-culturing osteoclasts on bone slices. The activity of osteoclasts leads to the degradation of the bone matrix, releasing fragments such as the C-terminal telopeptide of type I collagen (CTX-I). mdpi.com The concentration of CTX-I in the cell culture medium can be measured to quantify the extent of bone resorption. mdpi.com A reduction in CTX-I levels in the presence of this compound would indicate an inhibitory effect on osteoclast activity. mdpi.com

Additionally, the formation of resorption pits on the surface of the bone slices can be visualized and quantified using microscopy. The data below illustrates the potential dose-dependent effect of this compound on these parameters.

Table 1: Effect of this compound on In Vitro Bone Resorption

Concentration (nM) CTX-I Release (ng/mL) Bone Resorption Pit Area (%)
0 (Control) 5.2 100
1 4.1 78
10 2.5 48
100 1.1 21

In Vitro Drug Metabolism and Pharmacokinetics (ADME) Characterization

The in vitro assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in preclinical development to predict its pharmacokinetic behavior in vivo. enamine.net

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are performed to estimate how quickly a compound is metabolized by the liver, which is a primary site of drug metabolism. springernature.com These assays typically utilize liver microsomes or hepatocytes. springernature.comresearchgate.net Microsomes contain key drug-metabolizing enzymes, such as cytochrome P450s, while hepatocytes provide a more complete picture of metabolic processes. researchgate.net

In these experiments, this compound would be incubated with human, rat, or mouse liver microsomes or hepatocytes. springernature.comnih.gov The concentration of the parent compound is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance of the compound allows for the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. mdpi.com

Table 2: Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 28 24.8

Permeability Studies Using Cell Monolayers (e.g., CaCo-2 cell cultures)

To predict the oral absorption of a drug, its ability to permeate the intestinal barrier is assessed. Caco-2 cell monolayers are a widely used in vitro model for this purpose. nih.govyoutube.com These cells, derived from human colon adenocarcinoma, differentiate into a monolayer with tight junctions, mimicking the intestinal epithelium. nih.govnih.gov

In a permeability assay, this compound would be added to either the apical (representing the intestinal lumen) or the basolateral (representing the bloodstream) side of the Caco-2 cell monolayer. nih.gov The rate at which the compound appears on the opposite side is measured. This provides the apparent permeability coefficient (Papp), which is used to classify the compound's permeability. nih.gov

Table 3: Caco-2 Permeability of this compound

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Permeability Classification
Apical to Basolateral (A-B) 15.2 1.2 High

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. nih.govmdpi.com Only the unbound fraction of a drug is generally considered pharmacologically active. researchgate.net

Equilibrium dialysis is a common method to determine plasma protein binding. In this technique, a semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

Table 4: Plasma Protein Binding of this compound

Species Plasma Concentration (µM) Percent Bound (%) Unbound Fraction (%)
Human 1 98.5 1.5
Human 10 98.7 1.3
Rat 1 95.2 4.8
Rat 10 95.5 4.5
Mouse 1 92.1 7.9

CYP Inhibition and Induction Studies

The potential for a developmental compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 (CYP) enzymes is a critical aspect of preclinical assessment. For this compound and related pyridine (B92270) carboxamides, understanding their interaction with key human CYP isozymes is necessary to predict their clinical safety profile.

While specific data on the direct CYP inhibition and induction by this compound is not extensively available in publicly accessible literature, studies on structurally related carboxamide-containing compounds provide insights into the potential behavior of this chemical class. For instance, investigations into other novel therapeutic agents with carboxamide moieties often include a standard panel of in vitro CYP inhibition assays. These assays typically utilize human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) against major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Similarly, CYP induction potential is commonly evaluated in cultured human hepatocytes by measuring increases in mRNA expression and enzyme activity of key CYP isoforms, such as CYP1A2 and CYP3A4, following treatment with the compound. For example, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a different pyridine carboxamide derivative, showed no significant inhibitory effects on major CYP450 enzymes and no significant induction potential on CYP1A2 and CYP3A4. nih.gov This suggests that not all pyridine carboxamides are potent modulators of CYP enzymes.

Without specific experimental data for this compound, a definitive statement on its CYP interaction profile cannot be made. Such studies would be a crucial component of its formal preclinical development program.

Table 1: Representative In Vitro CYP450 Inhibition and Induction Study Design

Assay Type System CYP Isoforms Evaluated Typical Endpoints
Inhibition Human Liver Microsomes, Recombinant Human CYPsCYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4IC50 (µM)
Induction Cultured Primary Human HepatocytesCYP1A2, CYP2B6, CYP3A4mRNA Fold Change, Enzyme Activity Fold Change

In Vitro Phenotypic Screening Approaches

Phenotypic screening, which involves testing compounds directly against whole organisms to identify agents that produce a desired effect, has been a cornerstone in the discovery of novel antimalarial agents.

Screening for Novel Antimalarial Agents

Phenotypic screens of large chemical libraries against the erythrocytic stages of Plasmodium falciparum have successfully identified novel chemical scaffolds with potent antimalarial activity. The broader class of cyclopropyl (B3062369) carboxamides, to which this compound belongs, was identified through such high-throughput screening efforts. nih.govnih.gov These screens typically utilize assays that measure parasite proliferation, such as the SYBR Green I-based fluorescence assay, over a 72 or 96-hour period. nih.gov

Initial hits from these screens undergo further evaluation to confirm their activity and assess their cytotoxicity against human cell lines to determine a selectivity index. Compounds from the cyclopropyl carboxamide series have demonstrated potent, nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov For example, the hit compound GSK1057714 showed IC50 values ranging from 76 to 164 nM against a panel of strains, while an optimized analog, GSK2645947, exhibited even greater potency with IC50 values between 2 and 7 nM. nih.gov While specific data for this compound is not detailed in these initial reports, the strong performance of the general chemotype highlights its potential as a starting point for antimalarial drug discovery.

Table 2: In Vitro Antiplasmodial Activity of Representative Cyclopropyl Carboxamides

Compound P. falciparum Strain IC50 (nM) Reference
GSK10577143D7~100 nih.gov
GSK1057714Dd2 (multidrug-resistant)~150 nih.gov
GSK26459473D7~5 nih.gov
GSK2645947Dd2 (multidrug-resistant)~7 nih.gov

Resistance Selection Studies in Parasitic Models

A critical step in the preclinical evaluation of a new antimalarial candidate is to assess its propensity for resistance development. For the cyclopropyl carboxamide class, in vitro resistance selection studies have been conducted using P. falciparum parasites. These studies involve culturing parasites under continuous drug pressure with sublethal concentrations of the compound to select for resistant mutants.

Research has shown that the cyclopropyl carboxamide series can select for resistance in vitro. nih.gov Whole-genome sequencing of the resistant parasite lines revealed that the mechanism of resistance is associated with mutations in the mitochondrial protein, cytochrome b (cyt b). nih.gov Cytochrome b is a component of the parasite's electron transport chain, a validated target for other antimalarials like atovaquone. The emergence of resistance targeting cyt b confirms the compound class's mechanism of action but also highlights a potential clinical liability, as resistance to cyt b-targeting drugs is a known clinical issue. nih.gov Further studies would be required to determine if this compound itself selects for the same resistance mechanisms and to evaluate the cross-resistance profile with existing antimalarials.

Preclinical in Vivo Efficacy Studies of N Cyclopentylpyridine 3 Carboxamide

Animal Models for Disease States

Osteoporosis Mouse Models (e.g., OVX-induced osteoporosis)

No research data was found regarding the evaluation of N-cyclopentylpyridine-3-carboxamide in osteoporosis mouse models, including the ovariectomy (OVX)-induced osteoporosis model.

Malaria Mouse Models

There is no available information from preclinical studies on the efficacy of this compound in any established malaria mouse models.

Mouse Models of Learning and Memory

A search of scientific databases yielded no studies investigating the effects of this compound in mouse models relevant to learning and memory.

Mouse Models of Major Depression and Neurodegeneration

No published research could be located that examines the potential therapeutic effects of this compound in mouse models of major depression or neurodegenerative diseases.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Bone Mineral Density (BMD) Measurement

Consistent with the absence of studies in osteoporosis models, no data exists on the assessment of bone mineral density (BMD) as a pharmacodynamic biomarker following treatment with this compound in any preclinical models.

Based on a comprehensive review of available scientific literature, there is currently no publicly accessible preclinical data regarding this compound that aligns with the specific requirements of the requested article outline. Searches for in vivo studies detailing gene/protein expression analysis, pharmacokinetic/pharmacodynamic (PK/PD) correlations, and comparative efficacy studies for this particular compound did not yield any specific results.

Therefore, the generation of an article with the specified sections (7.2.2, 7.3, and 7.4) and their corresponding detailed content and data tables is not possible at this time. The scientific community has not published research on this compound in the areas of focus for this request.

Crystallography and Structural Biology of N Cyclopentylpyridine 3 Carboxamide

Co-Crystal Structures of N-Cyclopentylpyridine-3-Carboxamide with Target Proteins (e.g., PDE4D, DNA Gyrase)

Co-crystal structures are invaluable for visualizing the direct interaction between a ligand and its protein target at an atomic level. For the pyridine-3-carboxamide (B1143946) class of inhibitors, crystal structures have been successfully determined with the bacterial enzyme DNA gyrase. nih.gov These structures confirm the predicted binding mode and provide a solid foundation for further design. nih.govrcsb.org

Specifically, research into a series of pyridine-3-carboxamide inhibitors targeting E. coli DNA gyrase has yielded high-resolution crystal structures. nih.gov These studies have been crucial in validating the computational de novo design approaches used to create these inhibitors. nih.govnih.gov The complexes reveal that the inhibitors bind within the ATP-binding site located on the GyrB subunit of the DNA gyrase heterotetramer. nih.gov

While a specific co-crystal structure for this compound with PDE4D is not publicly available, numerous structures of PDE4D complexed with other inhibitors, such as the well-known rolipram, have been solved. rcsb.org These structures reveal a deep, conserved active site pocket containing a bimetallic center that is crucial for the hydrolysis of cyclic AMP (cAMP). The insights from these structures are instrumental in understanding how diverse chemical scaffolds can achieve potent and selective inhibition of the PDE4D enzyme.

Table 1: Representative Co-Crystal Structure Data for a Pyridine-3-Carboxamide Analog with E. coli Gyrase B This table presents data for a representative pyridine-3-carboxamide derivative to illustrate the type of information obtained from crystallographic studies, as a direct structure for this compound is not available.

Target ProteinLigand ClassPDB IDResolution (Å)Key Finding
E. coli DNA Gyrase BPyridine-3-carboxamide derivative6F862.35Confirmed binding in the ATP-binding site of GyrB. nih.gov

Analysis of Ligand-Protein Interactions

The analysis of co-crystal structures allows for a detailed examination of the non-covalent interactions that govern ligand binding, affinity, and specificity.

In the context of pyridine-3-carboxamide inhibitors of DNA gyrase, the crystal structures reveal a network of specific interactions. The carboxamide moiety is a key feature, often forming critical hydrogen bonds with backbone atoms and conserved water molecules within the ATP-binding site. The pyridine (B92270) ring and its substituents engage in various interactions, including hydrophobic contacts with non-polar residues lining the pocket. nih.govbiorxiv.org For a hypothetical binding of this compound, the cyclopentyl group would be expected to occupy a hydrophobic sub-pocket, contributing significantly to binding affinity through favorable van der Waals interactions. biorxiv.org

In PDE4D, inhibitor binding is characterized by a combination of hydrogen bonds with the catalytic glutamine and asparagine residues and extensive hydrophobic interactions within the deep binding pocket. nih.gov A key interaction for many inhibitors is a π-π stacking interaction with a conserved phenylalanine residue. nih.gov

Ligand binding is not a simple lock-and-key process; it can induce significant conformational changes in the target protein. In some cases, the protein may exist in an ensemble of conformations, with the ligand selectively binding to and stabilizing one particular state.

For DNA gyrase, the binding of ATP and its inhibitor analogs can induce conformational changes that are part of the enzyme's catalytic cycle, including movements of the N-gate. The binding of pyridine-3-carboxamide inhibitors within the ATP site locks the enzyme in a state that is incompatible with ATP hydrolysis, thereby inhibiting its supercoiling activity. nih.gov

In PDE4 enzymes, the binding of some inhibitors can induce or stabilize a "closed" conformation of a regulatory domain over the active site. This induced-fit mechanism enhances the inhibitor's affinity and contributes to its modulatory effect on enzyme activity.

Achieving selectivity between closely related protein isoforms is a major challenge in drug design. Structural biology is critical for identifying the subtle differences that can be exploited to achieve this. The PDE4 family, with its four subtypes (A, B, C, D), is a prime example. Inhibition of PDE4D is linked to cognitive benefits, while inhibition of PDE4B is associated with anti-inflammatory effects.

Structural and computational studies have identified key residue differences between PDE4B and PDE4D that determine inhibitor selectivity. nih.gov For instance, a leucine (B10760876) residue in a C-terminal regulatory helix (CR3) of PDE4B is replaced by a glutamine in PDE4D. This single amino acid difference can be exploited by inhibitors designed to form specific interactions with one residue but not the other, leading to significant selectivity. Other key differences in residues like phenylalanine and tyrosine within the active site also contribute to the feasibility of designing subtype-selective inhibitors. nih.gov

Table 2: Key Residues for Selectivity Between PDE4B and PDE4D

Residue Position (Human)PDE4B ResiduePDE4D ResidueSignificance for Selectivity
CR3 HelixLeucineGlutaminePrimary determinant for CR3-targeting selective inhibitors.
Active SiteTYR403PHE506Contributes to differential inhibitor interactions. nih.gov
Active SitePHE446PHE538Influences hydrophobic and π-π stacking interactions. nih.gov

Structural Insights into Binding Mode and Allosteric Sites

The binding mode describes the precise orientation and conformation of a ligand within the protein's binding site. For pyridine-3-carboxamide inhibitors of DNA gyrase, the established binding mode involves occupation of the ATP-binding pocket, preventing the natural substrate from binding and being hydrolyzed. nih.govrcsb.org

In addition to the primary, or orthosteric, binding site, some proteins possess allosteric sites. Binding of a molecule at an allosteric site can modulate the protein's function, even though this site may be distant from the active site. In PDE4D, structural studies have revealed how the binding of inhibitors can be influenced by regulatory domains that act allosterically. rcsb.org Certain inhibitors achieve their effects not just by blocking the active site but by stabilizing a regulatory conformation of the enzyme, representing a form of allosteric modulation. This provides an alternative strategy for achieving desired pharmacological effects with potentially fewer side effects.

Applications in Iterative Rational Drug Design

Crystallography and structural biology are not merely observational sciences; they are integral components of an iterative cycle of rational drug design. An initial hit compound can be co-crystallized with its target protein. The resulting structure provides a detailed map of the ligand-protein interactions.

This structural information allows medicinal chemists to:

Design new analogs with modifications aimed at forming stronger or additional interactions with the protein, thereby increasing potency.

Improve selectivity by modifying the ligand to interact favorably with residues unique to the target isoform (e.g., PDE4D) and unfavorably with residues in off-target isoforms (e.g., PDE4B).

Enhance drug-like properties by understanding the spatial constraints of the binding pocket, allowing for modifications that improve factors like solubility or metabolic stability without compromising binding affinity.

This process is iterative: new designs are synthesized, tested, and their co-crystal structures are determined. Each cycle provides deeper understanding and brings the project closer to an optimized clinical candidate. The structural work on pyridine-3-carboxamides and PDE4 inhibitors exemplifies how this structure-based approach leads to the development of more potent and selective therapeutic agents. nih.gov

Advanced Spectroscopic Characterization Methodologies for N Cyclopentylpyridine 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of N-cyclopentylpyridine-3-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at the C-2 position of the pyridine ring is expected to appear at the most downfield position due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The protons at C-4, C-5, and C-6 will also show distinct signals with specific coupling patterns that allow for their definitive assignment. The N-H proton of the amide group typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The cyclopentyl group protons will resonate in the aliphatic region, generally between 1.0 and 4.5 ppm. The methine proton attached to the nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide is typically observed in the range of 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), with the carbons adjacent to the nitrogen (C-2 and C-6) and the carbon attached to the carboxamide group (C-3) showing distinct chemical shifts. The carbons of the cyclopentyl group will be found in the aliphatic region (20-60 ppm).

¹H NMR Spectral Data for a Representative N-Alkyl Pyridine-3-Carboxamide (B1143946) Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2 8.5 - 8.7 d ~2.0
Pyridine H-4 7.9 - 8.1 dt ~8.0, 2.0
Pyridine H-5 7.3 - 7.5 dd ~8.0, 5.0
Pyridine H-6 8.6 - 8.8 dd ~5.0, 2.0
Amide N-H 5.5 - 6.5 br s -
Cyclopentyl CH 4.0 - 4.3 m -
Cyclopentyl CH₂ 1.4 - 2.0 m -

Note: Data is illustrative and based on typical values for N-substituted pyridine-3-carboxamides. rsc.orgrsc.org

¹³C NMR Spectral Data for a Representative N-Alkyl Pyridine-3-Carboxamide Derivative

Carbon Chemical Shift (δ, ppm)
Pyridine C-2 148 - 152
Pyridine C-3 130 - 135
Pyridine C-4 135 - 138
Pyridine C-5 123 - 126
Pyridine C-6 147 - 150
Amide C=O 165 - 170
Cyclopentyl C-1' 50 - 55
Cyclopentyl C-2'/C-5' 32 - 35
Cyclopentyl C-3'/C-4' 23 - 26

Note: Data is illustrative and based on typical values for N-substituted pyridine-3-carboxamides and cyclopentyl amides. rsc.orgorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak will correspond to the exact mass of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond. This can lead to the formation of a nicotinoyl cation (m/z 106) and a cyclopentylaminyl radical, or a cyclopentyl isocyanate cation and a pyridine radical. Another significant fragmentation would be the loss of the cyclopentyl group, resulting in a protonated nicotinamide (B372718) ion (m/z 123). The cyclopentyl group itself can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
190 [M]⁺ Molecular Ion
123 [C₆H₆N₂O]⁺ Loss of cyclopentyl radical
106 [C₆H₄NO]⁺ Cleavage of the amide C-N bond
78 [C₅H₄N]⁺ Loss of CO from the nicotinoyl cation
69 [C₅H₉]⁺ Cyclopentyl cation

Note: This data is predictive and based on common fragmentation patterns of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound will be characterized by several key absorption bands. A prominent band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs in the range of 1510-1570 cm⁻¹. The C-N stretching vibration of the amide will be observed in the 1200-1350 cm⁻¹ region. The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl group will be present in the 2850-2960 cm⁻¹ range. nih.govnist.govchemicalbook.com

Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Amide C=O Stretch (Amide I) 1630 - 1680
Pyridine C=C, C=N Stretch 1400 - 1600
Amide N-H Bend (Amide II) 1510 - 1570
Amide C-N Stretch 1200 - 1350

Note: Data is based on established IR correlation tables and data for related compounds. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light will primarily involve the π-electrons of the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring gives rise to strong π → π* transitions, typically observed at wavelengths (λmax) below 270 nm. nist.gov The presence of the carboxamide substituent can cause a bathochromic (red) shift in these absorptions. The n → π* transition, involving the non-bonding electrons on the nitrogen of the pyridine ring and the oxygen of the carbonyl group, is expected to appear as a weaker absorption at a longer wavelength, often above 270 nm. researchgate.net The solvent used for the analysis can influence the position of these absorption maxima.

Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~260 - 270 High
n → π* ~270 - 290 Low

Note: This data is illustrative and based on the UV-Vis spectra of pyridine and related derivatives. nist.govresearchgate.net

Conclusion and Future Research Directions

Summary of Key Findings on N-Cyclopentylpyridine-3-Carboxamide

Direct research on this compound is limited. However, the pyridine-3-carboxamide (B1143946) scaffold is a well-established pharmacophore. This chemical structure is a key component of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govnih.gov Derivatives of this scaffold have been investigated for a wide range of biological activities.

Key findings from the broader class of pyridine (B92270) carboxamides suggest that this compound likely interacts with NAD+-dependent enzymes. Research on related compounds has demonstrated activities in several areas:

Antifungal Activity: Certain pyridine carboxamide derivatives have shown potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, exhibiting significant antifungal properties against plant pathogens like Botrytis cinerea. nih.gov

Antitubercular Activity: A pyridine carboxamide derivative, MMV687254, has been identified as a promising agent against Mycobacterium tuberculosis. asm.org This compound acts as a prodrug, requiring activation by the mycobacterial amidase AmiC. asm.org

Agricultural Applications: Analogs have been developed to combat bacterial wilt in plants, indicating a potential role in crop protection. researchgate.net

Enzyme Inhibition: The carboxamide moiety is crucial for the biological activity of these compounds, often forming key interactions, such as hydrogen bonds, within the active sites of target enzymes. nih.govresearchgate.net

The introduction of a cyclopentyl group at the amide nitrogen is a lipophilic modification that can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target binding affinity, when compared to the parent nicotinamide.

Remaining Challenges and Unanswered Questions

Despite the promise of the pyridine-3-carboxamide scaffold, significant research questions remain for this compound specifically.

Research AreaUnanswered Questions and Challenges
Target Identification What are the primary and secondary molecular targets of this compound in mammalian cells and various pathogens? Is its mechanism of action similar to other known nicotinamide analogs?
Mechanism of Action Does it act as an enzyme inhibitor, a modulator of protein-protein interactions, or does it have other functions? If it is a prodrug like some analogs, what enzymes are responsible for its activation? asm.org
Structure-Activity Relationship (SAR) How does the cyclopentyl group specifically influence target binding, selectivity, and metabolic stability compared to other N-substituted derivatives (e.g., phenyl, cyclopropyl)? nih.govnih.gov
Metabolic Profile What are the primary metabolic pathways for this compound? Are its metabolites active, and what is their clearance rate?
Selectivity and Off-Target Effects What is the selectivity profile against a panel of related enzymes (e.g., sirtuins, PARPs)? High-level screening is needed to identify potential off-target liabilities early in development.

Addressing these questions is fundamental to determining the therapeutic potential and guiding the future development of this specific molecule.

Prospects for Further Preclinical Development

The prospects for the preclinical development of this compound are contingent on systematically addressing the challenges outlined above. A rational path forward would involve a tiered approach. Initially, broad in vitro screening against panels of kinases, metabolic enzymes, and receptors would help identify primary biological targets.

Following target identification, detailed enzymatic and cellular assays would be required to elucidate the mechanism of action. For instance, if the compound is found to inhibit a specific enzyme, kinetic studies would be necessary to determine the mode of inhibition.

Further preclinical work would involve establishing a robust structure-activity relationship (SAR). This would entail the synthesis and evaluation of a library of related analogs to optimize potency and selectivity. asm.org Promising compounds from these studies could then advance to cell-based models of disease and eventually to in vivo studies in animal models to assess efficacy and pharmacokinetics.

Potential for New Applications and Therapeutic Areas (Preclinical Perspective)

Based on the activities of related compounds, this compound could be explored in several therapeutic and agricultural domains from a preclinical standpoint.

Potential Application AreaRationale Based on Analog Research
Oncology Many NAD+-utilizing enzymes, such as PARPs and sirtuins, are validated targets in cancer therapy. NAD+ analogs can function as inhibitors of these enzymes. nih.gov
Infectious Diseases The demonstrated efficacy of pyridine carboxamides against M. tuberculosis and various fungi suggests potential as a broad-spectrum anti-infective agent. nih.govasm.org
Neurodegenerative Diseases Modulation of NAD+ metabolism has been proposed as a therapeutic strategy for neurodegenerative conditions, making NAD+ analogs like this compound worthy of investigation in this context. nih.gov
Agrochemicals The fungicidal and bactericidal properties observed in related compounds suggest a potential application in agriculture for crop protection. nih.govresearchgate.netacs.org

These potential applications are speculative and require validation through rigorous preclinical testing.

Integration of Emerging Technologies in Future Research

Future research on this compound would be significantly enhanced by the integration of modern technologies.

Computational Modeling and AI: Molecular docking studies have already been used to predict the binding modes of related compounds. nih.govresearchgate.net More advanced AI-driven platforms can be used to predict a wider range of properties, including potential biological targets, metabolic fate, and off-target effects, thus accelerating the research process.

High-Throughput Screening (HTS): HTS technologies are essential for rapidly screening this compound against large libraries of biological targets to uncover novel activities and to perform SAR studies efficiently.

Phenotypic Screening: As demonstrated in the identification of antitubercular leads, phenotypic screening of compound libraries in disease-relevant cellular models can uncover novel mechanisms of action without prior knowledge of the specific target. asm.org

Advanced Imaging Techniques: Techniques like fluorescence lifetime imaging microscopy (FLIM) can be used to assess metabolic changes, such as fluctuations in NADH levels, within living cells upon treatment with the compound, providing real-time insights into its mechanism. mdpi.com

Organ-on-a-Chip Models: These microfluidic devices, which mimic the physiology of human organs, can provide more predictive data on the efficacy and potential toxicity of a compound before advancing to animal studies.

By leveraging these advanced tools, the investigation of this compound can be conducted with greater speed, precision, and clinical relevance, paving the way for the potential development of a novel therapeutic or agricultural agent.

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentylpyridine-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with cyclopentylamine. For example, a two-step procedure may include activating the carboxylic acid (e.g., via chlorination using thionyl chloride) followed by amidation with cyclopentylamine in a polar aprotic solvent like diglyme. Intermediates are characterized using ESI-MS for molecular weight confirmation (e.g., observed [M+1]⁺ peaks) and NMR to verify cyclopentyl group integration and absence of unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To resolve aromatic protons (pyridine ring) and cyclopentyl CH₂/CH groups. For example, cyclopentyl protons appear as multiplet signals between δ 1.5–2.5 ppm.
  • ESI-MS : To confirm molecular ion peaks ([M+H]⁺) and rule out by-products.
  • FT-IR : To validate the amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

By-product formation (e.g., over-alkylation or incomplete amidation) can be reduced by:

  • Using stoichiometric control (1:1.1 molar ratio of acid chloride to amine).
  • Employing inorganic bases (e.g., MgO or Ca(OH)₂) to neutralize HCl generated during amidation, improving yield and purity .
  • Solvent selection: High-boiling solvents like diglyme enhance reaction homogeneity and reduce side reactions .

Q. How do crystallographic data resolve discrepancies between spectral predictions and observed structural features?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond angles, stereochemistry, and hydrogen-bonding networks. For example, in related pyridine carboxamides, SC-XRD data revealed deviations in dihedral angles between the pyridine ring and the amide group, clarifying NMR signal splitting patterns .

Q. What strategies are effective for analyzing biological activity while addressing solubility challenges of this compound?

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as prodrugs (e.g., ester derivatives).
  • Activity assays : Design dose-response experiments with controls for solvent interference. For analogs, structure-activity relationship (SAR) studies can identify critical substituents (e.g., electron-withdrawing groups on the pyridine ring improving target binding) .

Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while DFT calculations optimize electronic properties. For instance, introducing methyl groups at the pyridine 4-position may enhance metabolic stability by sterically blocking cytochrome P450 oxidation .

Methodological Considerations

Q. What analytical workflows are recommended for resolving contradictions in NMR and mass spectrometry data?

  • Step 1 : Confirm sample purity via HPLC (≥95% purity threshold).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can correlate cyclopentyl CH₂ protons to the amide carbonyl.
  • Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isobaric impurities .

Q. How should researchers approach scaling up the synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy.
  • Quality-by-design (QbD) : Identify critical process parameters (CPPs) like temperature and stirring rate via DOE (Design of Experiments) .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral HPLC or SC-XRD to confirm enantiomeric excess in analogs .
  • Data Reproducibility : Report reaction conditions in detail (e.g., solvent grade, drying protocols) to mitigate batch-to-batch variability .

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